molecular formula C10H11N3O B1660319 (2,3-Dihydroinden-1-ylideneamino)urea CAS No. 7461-24-7

(2,3-Dihydroinden-1-ylideneamino)urea

Cat. No.: B1660319
CAS No.: 7461-24-7
M. Wt: 189.21 g/mol
InChI Key: SRQKUXBHHIMHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dihydroinden-1-ylideneamino)urea (CAS: 6520-67-8) is a urea derivative featuring a 2,3-dihydro-1H-indenyl backbone conjugated with an amino-urea functional group. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol .

Properties

IUPAC Name

(2,3-dihydroinden-1-ylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-10(14)13-12-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2,(H3,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQKUXBHHIMHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC(=O)N)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323758
Record name (2,3-dihydroinden-1-ylideneamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-24-7
Record name (2,3-dihydroinden-1-ylideneamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs of (2,3-Dihydroinden-1-ylideneamino)urea, highlighting variations in substituents and functional groups:

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 6520-67-8 C₁₀H₁₂N₂O 176.22 Urea group High hydrogen-bonding potential
1-(2-Chloroethyl)-3-(5-indanyl)urea 102433-52-3 C₁₂H₁₅ClN₂O 238.71 Chloroethyl group, urea Alkylating potential, enhanced reactivity
(E)-ethyl 2-(2,3-dihydroinden-1-ylidene)acetate 21779-31-7 C₁₃H₁₄O₂ 202.25 Ethyl acetate group Ester functionality, synthetic intermediate
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one N/A C₁₄H₁₂O₂ 212.24 Furan, ketone Bioactive derivative
4-(2,3-Dihydro-1H-inden-5-yl)pyrimidin-2-amine 866050-31-9 C₁₃H₁₃N₃ 211.26 Pyrimidine ring Kinase inhibition potential
Key Observations:

The chloroethyl group in 102433-52-3 introduces alkylating properties, which may confer cytotoxicity useful in oncology but with increased toxicity risks . Heterocyclic substituents (e.g., furan in , pyrimidine in ) expand π-orbital interactions and binding specificity, making these analogs promising for enzyme inhibition.

Synthetic Utility :

  • The ester derivative (21779-31-7) serves as a synthetic intermediate due to its hydrolytic susceptibility, enabling further functionalization .

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